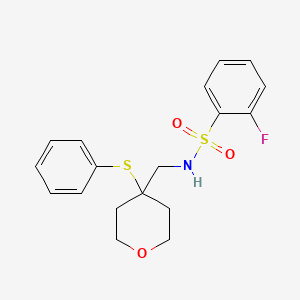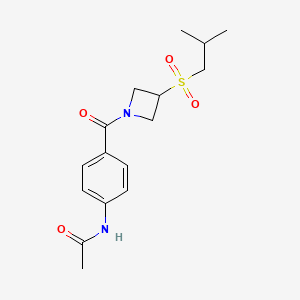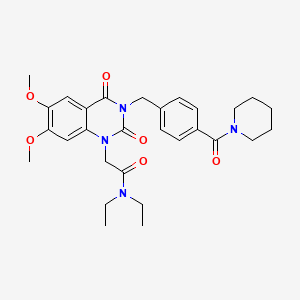![molecular formula C22H17ClN6O3 B2904912 N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207006-51-6](/img/no-structure.png)
N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN6O3 and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research in the field of heterocyclic chemistry often investigates the synthesis and potential biological activities of compounds like pyrazoles, triazoles, and their derivatives. For instance, studies have demonstrated various methods for synthesizing these heterocycles and exploring their potential as antimicrobial, anticancer, and insecticidal agents. These compounds' structural diversity and functionalization capabilities make them a rich area for discovering new therapeutic agents and agrochemicals.
Potential Applications
While the specific compound "N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide" was not directly mentioned, the broader class of substances it belongs to demonstrates significant potential in drug development and agricultural applications. The ability to modify the chemical structure of these heterocyclic compounds allows for the optimization of their biological activities, making them valuable in creating new drugs and agrochemicals.
For detailed insights into the research on similar compounds and their applications, please refer to the following studies:
- The exploration of novel synthesis methods and the antimicrobial and anticancer activities of pyrazole and triazole derivatives (Riyadh et al., 2013).
- Investigation into the synthesis and insecticidal properties of heterocycles incorporating a thiadiazole moiety, demonstrating the potential for agricultural applications (Fadda et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 2-chlorobenzoyl chloride with 2-amino-N-(4-methoxyphenyl)-5-oxo-7-(pyrazolo[1,5-a][1,2,4]triazol-3-yl)-1,5-dihydropyrazolo[3,4-c]pyrazine-4-carboxamide in the presence of a base, followed by acetylation of the resulting intermediate with acetic anhydride and a base.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-amino-N-(4-methoxyphenyl)-5-oxo-7-(pyrazolo[1,5-a][1,2,4]triazol-3-yl)-1,5-dihydropyrazolo[3,4-c]pyrazine-4-carboxamide", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzoyl chloride with 2-amino-N-(4-methoxyphenyl)-5-oxo-7-(pyrazolo[1,5-a][1,2,4]triazol-3-yl)-1,5-dihydropyrazolo[3,4-c]pyrazine-4-carboxamide in the presence of a base to form N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide intermediate.", "Step 2: Acetylation of the intermediate with acetic anhydride and a base to form the final product N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |
Número CAS |
1207006-51-6 |
Fórmula molecular |
C22H17ClN6O3 |
Peso molecular |
448.87 |
Nombre IUPAC |
N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C22H17ClN6O3/c1-32-15-8-6-14(7-9-15)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-17-5-3-2-4-16(17)23/h2-12H,13H2,1H3,(H,24,30) |
Clave InChI |
DAVSPDUSAZEJTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5Cl)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)



![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)

![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)
![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)